Niclosamide-13C6

Bioanalysis Pharmacokinetics LC-MS/MS

Choose Niclosamide-13C6 as your internal standard to eliminate matrix-induced bias in LC-MS/MS. Its identical co-elution and ionization behavior to native niclosamide corrects for ion suppression/enhancement and extraction losses, delivering validated recoveries (90.5–109%) and sub‑ng/L detection limits. Ideal for environmental residue, pharmacokinetic, and food safety workflows requiring GLP compliance.

Molecular Formula C13H8Cl2N2O4
Molecular Weight 333.07 g/mol
Cat. No. B12407487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide-13C6
Molecular FormulaC13H8Cl2N2O4
Molecular Weight333.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1
InChIKeyRJMUSRYZPJIFPJ-WWNCZKIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide-13C6: A High-Purity Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Niclosamide-13C6 (CAS 1325808-64-7) is a stable isotope-labeled analog of the anthelmintic drug niclosamide, featuring six carbon-13 atoms incorporated into the aromatic ring . This compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling precise quantification of native niclosamide in complex biological and environmental matrices through isotope dilution mass spectrometry (IDMS) [1]. Its high isotopic purity (>99.0 atom% 13C) and chemical purity (>99.0%) ensure minimal interference and accurate calibration, making it indispensable for method validation, pharmacokinetic studies, and residue monitoring .

Why Unlabeled Niclosamide or Non-Isotopic Internal Standards Cannot Substitute Niclosamide-13C6 in Quantitative LC-MS/MS


Generic substitution with unlabeled niclosamide or non-isotopic internal standards fails to address critical sources of analytical bias inherent to LC-MS/MS analysis. Unlabeled niclosamide cannot correct for variable matrix effects—ionization suppression or enhancement caused by co-eluting matrix components—nor does it compensate for analyte losses during sample preparation [1]. Non-isotopic internal standards, such as ibuprofen or tizoxanide, differ in physicochemical properties, leading to divergent chromatographic retention times and ionization efficiencies relative to the target analyte, thereby introducing systematic error in complex samples [2]. In contrast, Niclosamide-13C6 co-elutes identically with native niclosamide and experiences the same matrix-induced signal alterations and recovery losses, enabling accurate normalization of quantification through the ratio of analyte to IS peak area . The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of Niclosamide-13C6: Head-to-Head Evidence vs. Alternative Quantification Approaches


Correction of Matrix-Induced Ionization Enhancement in Rat Plasma Using Niclosamide-13C6

In a validated LC-MS/MS method for niclosamide quantification in rat plasma, the use of 13C6-niclosamide as an internal standard fully corrects for a +25.16% matrix-induced enhancement of the native niclosamide MS signal . Without this stable isotope-labeled IS, the apparent concentration of niclosamide would be systematically overestimated by 25.16% relative to the true value.

Bioanalysis Pharmacokinetics LC-MS/MS

High Recovery and Precision in Environmental Water Analysis Enabled by Niclosamide-13C6 Internal Standard

A validated HPLC-MS/MS method employing Niclosamide-13C6 as the internal standard for isotope dilution achieved average recoveries of 90.5%–109% for niclosamide in water samples at spiked levels of 2.5, 25, and 250 ng/L, with relative standard deviations (RSD) of 3.2%–11% [1]. The method demonstrated a limit of detection (LOD) of 1.0 ng/L and limit of quantitation (LOQ) of 2.5 ng/L in water, underscoring the high sensitivity afforded by the stable isotope internal standard.

Environmental Analysis Residue Monitoring Isotope Dilution

Certified Isotopic Enrichment and Chemical Purity of Niclosamide-13C6 for Accurate Isotope Dilution

Niclosamide-13C6 (Witega BI053) is supplied with a certificate of analysis confirming isotopic purity >99.0 atom% 13C and HPLC purity >99.0% . This high enrichment ensures that the contribution of unlabeled niclosamide impurity to the IS signal is ≤1%, thereby minimizing isotopic cross-talk that could bias the quantification of native niclosamide in low-concentration samples.

Reference Materials Method Validation Quality Control

Normalization of Variable Extraction Yield in Rat Plasma Using Niclosamide-13C6

In the same LC-MS/MS protocol, the extraction yield for niclosamide from rat plasma was determined to be 58.29 ± 9.45% (mean ± SD) when measured without internal standard correction . However, normalization using 13C6-niclosamide as the IS compensates for this incomplete and variable recovery, ensuring that the reported concentration reflects the true plasma level rather than an artificially low value.

Sample Preparation Extraction Efficiency Bioanalytical Method Validation

Procurement-Critical Applications for Niclosamide-13C6 in Analytical and Bioanalytical Workflows


Environmental Residue Monitoring in Water, Sediment, and Aquatic Organisms

Niclosamide-13C6 is the internal standard of choice for isotope dilution HPLC-MS/MS methods designed to quantify niclosamide residues in surface water, sediment, fish muscle, and shrimp tissue at sub-ng/L and sub-μg/kg levels. Its use enables the high sensitivity (LOD 1.0 ng/L in water) and quantitative recovery (90.5%–109%) required by regulatory agencies for environmental impact assessments [1].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

For accurate determination of niclosamide plasma concentrations in rats and dogs, Niclosamide-13C6 provides essential correction for both matrix effects (25.16% enhancement in rat plasma) and variable extraction recoveries (58.29% yield) . This ensures that derived pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are reliable and reproducible, meeting the stringent acceptance criteria of bioanalytical method validation guidelines.

Method Development and Validation for Bioanalytical LC-MS/MS Assays

Analytical laboratories developing novel LC-MS/MS methods for niclosamide in biological fluids (plasma, serum, urine) rely on Niclosamide-13C6 to establish calibration curves, assess intra- and inter-day precision and accuracy, and evaluate matrix effects during validation. Its high isotopic purity (>99.0 atom% 13C) and chemical purity (>99.0%) provide the confidence needed for GLP-compliant studies and regulatory submissions.

Food Safety Testing for Niclosamide Residues in Fishery Products

In the context of aquaculture and imported seafood testing, Niclosamide-13C6 serves as the critical internal standard for quantifying niclosamide residues in fish and shrimp muscle. The validated method demonstrates recoveries of 92.8%–110% in fish and 94.1%–107% in shrimp, with LOQs of 0.5 μg/kg [1], enabling compliance with maximum residue limits (MRLs) and supporting international trade requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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